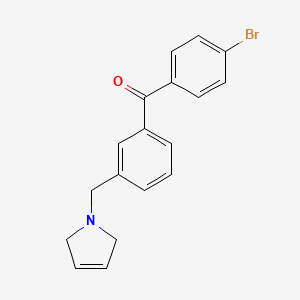
3,5-二氯甲苯
描述
3,5-Dichlorotoluene is a chlorinated derivative of toluene where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is structurally related to other dichlorotoluenes and is used as an intermediate in the synthesis of various chemicals.
Synthesis Analysis
The synthesis of compounds structurally similar to 3,5-dichlorotoluene involves various methods. For instance, the synthesis of 3,5-di-tert-butylstyrene is achieved by alkylating toluene with tert-butylchloride to establish a 1,3,5-substitution pattern, followed by a Wittig reaction to introduce the C1 unit . In the case of 3,4-dichlorotoluene, a chlorination process using AlCl3/S2Cl2 as a catalyst is employed, with the best conditions being a temperature of 100°C and a catalyst percentage of 2.0% . Similarly, 3,5-dichloro-4-fluoro-trifluorotoluene is synthesized from 3,4,5-dichloro-trifluoro-toluene using phase transfer catalysis with KF, under specific conditions to achieve high conversion and yield . These methods highlight the versatility in synthesizing chlorinated toluene derivatives.
Molecular Structure Analysis
The molecular structure of 3,5-dichlorotoluene consists of a benzene ring with two chlorine atoms and one methyl group attached to it. The positions of the chlorine atoms are crucial for the chemical properties and reactivity of the molecule. The synthesis of related compounds demonstrates the importance of substitution patterns in achieving the desired molecular structure .
Chemical Reactions Analysis
The chemical reactions involving 3,5-dichlorotoluene and its analogs typically include substitution reactions where the chlorine atoms can be replaced or additional functional groups can be introduced. The synthesis processes described in the papers involve chlorination and phase transfer catalysis, indicating that these compounds can participate in further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,5-dichlorotoluene are not detailed in the provided papers, the properties of chlorinated toluenes generally include differences in boiling points, densities, and reactivities compared to toluene itself. The presence of chlorine atoms significantly affects these properties and the overall chemical behavior of the molecule. The synthesis of 2,3,5,6-tetrachlorotoluene, for example, shows the complexity of chlorination reactions and the impact of chlorine substituents on the properties and yields of the products .
科学研究应用
NMR Spectroscopy Studies
对3,5-二氯甲苯的质子核磁共振(NMR)谱进行了研究,以了解甲基基团旋转对谱图的影响。这项研究是在特定混合物的向列相中进行的,有助于在自由旋转(Diehl, Kellerhals, & Niederberger, 1970)期间确定分子的结构。
Catalysis and Chemical Reactions
已经探索了在催化过程中使用3,5-二氯甲苯。例如,使用AlCl3/S2Cl2作为催化剂进行氯化合成3,5-二氯甲苯的研究显示了其制备的有效方法(Yan Sheng, 2000)。此外,对甲苯氯化生成邻氯甲苯的氯化反应进行的研究表明,二氯甲苯作为副产物形成,提供了有关此类催化过程的选择性和效率的见解(Wang et al., 2018)。
安全和危害
3,5-Dichlorotoluene is a combustible liquid . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper titled “Detailed Characterization of Chlorides and Oxides in Plastic Waste Pyrolysis Oil from Paper Mills by GC-ECD and GC-MS with Solid Phase Extraction” mentions 3,5-dichlorotoluene . The paper provides a detailed characterization of chlorides and oxides in plastic waste pyrolysis oil from paper mills .
属性
IUPAC Name |
1,3-dichloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMNSVHOKXTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179854 | |
| Record name | 3,5-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorotoluene | |
CAS RN |
25186-47-4 | |
| Record name | 1,3-Dichloro-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025186474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dichlorotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UT66DS4S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques are useful for analyzing 3,5-dichlorotoluene?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study 3,5-dichlorotoluene. Research has shown that the rotation of the methyl group in 3,5-dichlorotoluene influences its NMR spectrum when the molecule is partially oriented in a nematic phase []. Additionally, UV-Vis spectroscopy can be employed to analyze 3,5-dichlorotoluene and its derivatives, allowing for comparative analysis with similar compounds like 3,4-dichloroisothiazole derivatives [].
Q2: How can gas chromatography be applied to analyze mixtures containing 3,5-dichlorotoluene?
A2: Capillary gas chromatography demonstrates effectiveness in isolating and quantifying specific isomers within complex mixtures. For instance, this technique allows for the isomer-specific determination of tetrachlorobenzyltoluenes (TCBT), including 3,5-dichlorotoluene, within the technical mixture Ugilec 141 []. This highlights the technique's value for analyzing and characterizing mixtures containing 3,5-dichlorotoluene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















